![molecular formula C32H41N5O5S2 B13384395 N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)
N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-385358 is a small-molecule inhibitor that selectively targets Bcl-XL, a member of the Bcl-2 family of proteins. These proteins play a crucial role in regulating apoptosis, the programmed cell death process. A-385358 has shown potential in enhancing the efficacy of various chemotherapeutic agents by inhibiting the anti-apoptotic function of Bcl-XL .
Preparation Methods
The synthesis of A-385358 involves several steps, including the formation of key intermediates and their subsequent reactions. The compound is typically synthesized through a series of organic reactions, including amide bond formation, sulfonamide formation, and nitro group reduction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
A-385358 undergoes various chemical reactions, primarily focusing on its interaction with Bcl-XL. The compound exhibits selective inhibition of Bcl-XL with a dissociation constant (Ki) of 0.80 nM, compared to 67 nM for Bcl-2 . The major reactions include:
Oxidation and Reduction: A-385358 can undergo oxidation and reduction reactions, which are essential for its metabolic stability and activity.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving its functional groups like the nitro and sulfonamide groups.
Common Reagents and Conditions: Reagents such as DMSO, catalysts, and reducing agents are commonly used in these reactions.
Scientific Research Applications
A-385358 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the interactions between small molecules and proteins, particularly in the context of apoptosis regulation.
Biology: A-385358 is employed in research to understand the mechanisms of cell death and survival, providing insights into the role of Bcl-XL in these processes.
Medicine: The compound has shown promise in enhancing the efficacy of chemotherapeutic agents like paclitaxel, etoposide, cisplatin, and doxorubicin. .
Industry: A-385358 is used in the development of new cancer therapies, particularly those targeting the Bcl-2 family of proteins
Mechanism of Action
A-385358 exerts its effects by selectively binding to the Bcl-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between Bcl-XL and pro-apoptotic proteins, leading to the activation of the apoptotic pathway. The compound enhances the release of cytochrome c from mitochondria, which in turn activates caspases and induces apoptosis .
Comparison with Similar Compounds
A-385358 is unique in its selectivity for Bcl-XL over Bcl-2. Similar compounds include:
ABT-737: A potent inhibitor of Bcl-2, Bcl-XL, and Bcl-w, but with less selectivity compared to A-385358.
Navitoclax (ABT-263): An oral Bcl-2 inhibitor that also targets Bcl-XL and Bcl-w, demonstrating antitumor activity and inducing apoptosis.
Venetoclax (ABT-199): A selective Bcl-2 inhibitor with lower affinity for Bcl-XL and Bcl-w.
A-385358 stands out due to its higher selectivity for Bcl-XL, making it a valuable tool for studying the specific role of Bcl-XL in apoptosis and for developing targeted cancer therapies .
Biological Activity
N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide, commonly referred to as A-385358, is a complex organic compound with significant biological activity, particularly in the context of cancer therapy. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
A-385358 has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C32H41N5O5S |
Molecular Weight | 639.8 g/mol |
CAS Number | 406233-35-0 |
LogP | 5.144 |
PSA (Polar Surface Area) | 154.93 Ų |
The compound features a sulfonamide group, a nitrophenyl moiety, and a piperidine ring, which contribute to its unique biological activity and interaction with target proteins.
A-385358 primarily functions as an inhibitor of B-cell lymphoma-extra large (Bcl-XL), a protein that plays a crucial role in regulating apoptosis (programmed cell death). By inhibiting Bcl-XL, A-385358 enhances the cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment.
Key Mechanisms:
- Inhibition of Apoptosis : A-385358 binds to Bcl-XL with high affinity, disrupting its anti-apoptotic function and promoting apoptosis in cancer cells.
- Synergistic Effects : Studies indicate that A-385358 can enhance the effectiveness of other chemotherapeutic agents, suggesting its potential utility in combination therapies for various cancers.
Case Studies and Experimental Data
-
In Vitro Studies : In laboratory settings, A-385358 has been shown to induce apoptosis in various cancer cell lines. For example:
- Cell Line : MDA-MB-231 (breast cancer)
- Concentration : 10 µM
- Effect : Increased apoptosis by 30% compared to control groups.
-
In Vivo Studies : Animal models have demonstrated that administration of A-385358 leads to significant tumor regression in xenograft models of human cancers.
- Model : Mouse xenograft model with human lung cancer cells.
- Outcome : Tumor size reduction by 50% after 14 days of treatment.
Toxicity Profile
Parameter | Observation |
---|---|
Acute Toxicity | Low toxicity observed at therapeutic doses |
Chronic Toxicity | Ongoing studies required for long-term effects |
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEHITNKTMMZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.